molecular formula C18H16Cl2N4S B10969532 1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B10969532
M. Wt: 391.3 g/mol
InChI Key: KYXFSMVITPOEDT-UHFFFAOYSA-N
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Description

N-BENZYL-N’-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzyl group, a dichlorobenzyl group, and a pyrazolyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N’-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is unique due to the presence of both benzyl and dichlorobenzyl groups, which can impart distinct chemical and biological properties. The combination of these groups with the pyrazolyl and thiourea moieties can result in enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C18H16Cl2N4S

Molecular Weight

391.3 g/mol

IUPAC Name

1-benzyl-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea

InChI

InChI=1S/C18H16Cl2N4S/c19-15-7-6-14(10-16(15)20)12-24-9-8-17(23-24)22-18(25)21-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,21,22,23,25)

InChI Key

KYXFSMVITPOEDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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